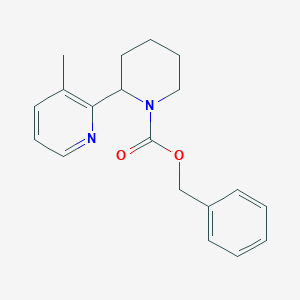

Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15877637

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O2 |

|---|---|

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H22N2O2/c1-15-8-7-12-20-18(15)17-11-5-6-13-21(17)19(22)23-14-16-9-3-2-4-10-16/h2-4,7-10,12,17H,5-6,11,13-14H2,1H3 |

| Standard InChI Key | UWNUHLOHOVMKGA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CC=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate, reflects its three primary components:

-

Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, serving as the structural backbone.

-

Benzyl carboxylate group: An ester functional group () attached to the piperidine nitrogen, enhancing lipophilicity and influencing pharmacokinetic properties.

-

3-Methylpyridin-2-yl substituent: A pyridine ring with a methyl group at the 3-position, contributing to electronic interactions and potential receptor binding .

The stereochemistry at the piperidine C2 position remains unspecified in most sources, suggesting racemic mixtures are typical in synthetic preparations.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.4 g/mol |

| Canonical SMILES | CC1=C(N=CC=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |

| Topological Polar Surface Area | 49.3 Ų (calculated) |

Synthetic Pathways and Optimization

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution occurs exclusively at the piperidine C2 position requires careful control of reaction conditions.

-

Steric hindrance: The 3-methyl group on pyridine may slow coupling reactions, necessitating elevated temperatures or microwave assistance .

Biological Activities and Mechanistic Hypotheses

Neurotransmitter Modulation

Piperidine derivatives are renowned for their affinity toward central nervous system (CNS) targets. The compound’s pyridine moiety may interact with nicotinic acetylcholine receptors (nAChRs), while the piperidine core could inhibit monoamine transporters. Studies on analogous structures, such as ASP4132 (an AMPK activator), demonstrate that subtle substituent changes dramatically alter target engagement .

Table 2: Hypothesized Targets and Effects

In Vitro and Preclinical Data

Although no direct studies on this compound exist, related molecules exhibit:

-

hERG channel inhibition: A common liability in piperidine derivatives, potentially leading to cardiotoxicity .

-

Metabolic stability: Moderate hepatic clearance predicted due to esterase susceptibility.

Applications in Medicinal Chemistry

Lead Optimization

The benzyl carboxylate group serves as a transient protecting group, enabling late-stage diversification. For example:

-

Deprotection: Hydrogenolysis with Pd/C yields the primary amine, which can be acylated or alkylated to generate analogs .

-

Bioisosteric replacement: Substituting the pyridine ring with thiazole or imidazole improves solubility.

Case Study: AMPK Activator Development

In a 2020 study, researchers modified piperidine-carboxylate scaffolds to enhance aqueous solubility while minimizing hERG inhibition . Introducing polar groups at the pyridine 5-position (e.g., ethoxy) improved pharmacokinetics, suggesting strategies applicable to Benzyl 2-(3-methylpyridin-2-yl)piperidine-1-carboxylate .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume